molecular formula C9H14ClN5 B1331949 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine CAS No. 84762-68-5

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine

Cat. No. B1331949
CAS RN: 84762-68-5
M. Wt: 227.69 g/mol
InChI Key: YFUZRBRRNUSCQO-UHFFFAOYSA-N
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Description

The compound 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the chlorines in the 2,4,6-trichloropyrimidine precursor is retained, while the other positions are substituted with a methylpiperazin group and an amine. This structure suggests potential pharmacological activities, as pyrimidine derivatives are known to exhibit a wide range of biological properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the nucleophilic attack of amines on a trichloropyrimidine precursor. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position were synthesized from 2,4,6-trichloropyrimidine by separating the isomers formed during the reaction with amines . Although the specific synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine is not detailed in the provided papers, it likely follows a similar pathway.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of a related compound, 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was established using these methods . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, which can also affect their pharmacological properties. For instance, the introduction of a methylpiperazin group may enhance the compound's ability to interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties can be predicted based on the molecular structure and confirmed through experimental studies. For example, the crystal structure of a triazolopyrimidin derivative provided insights into its physical properties and potential interactions in the biological environment .

Scientific Research Applications

  • Synthesis of New Amides

    • This compound is used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .
    • The methods of application or experimental procedures involve reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-yl) .
    • The outcomes of these applications include the successful synthesis of new carboxylic acid amides .
  • Preparation of 1-(4-methoxy-phenyl)-4-methyl-piperazine

    • 1-Methylpiperazine is used in the preparation of 1-(4-methoxy-phenyl)-4-methyl-piperazine by reacting with 1-chloro-4-methoxy-benzene .
    • The methods of application or experimental procedures involve the reaction of 1-methylpiperazine with 1-chloro-4-methoxy-benzene .
    • The outcomes of these applications include the successful preparation of 1-(4-methoxy-phenyl)-4-methyl-piperazine .
  • Synthesis of Antidepressant Molecules

    • This compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • The methods of application or experimental procedures involve the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
    • The outcomes of these applications include the successful synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
  • Preparation of Antileukemic Agent Imatinib

    • This compound is used in the synthesis of the antileukemic agent imatinib .
    • The methods of application or experimental procedures involve reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4- (4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4- .
    • The outcomes of these applications include the successful synthesis of the antileukemic agent imatinib .

Future Directions

While specific future directions for “4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine” are not mentioned, similar compounds have been used in the design and synthesis of potential anti-tubercular agents . This suggests that “4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine” could potentially be used in similar research contexts.

properties

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)9-7(11)8(10)12-6-13-9/h6H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUZRBRRNUSCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360166
Record name 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine

CAS RN

84762-68-5
Record name 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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